molecular formula C23H16F3N5O3 B6551992 2-(4-methoxyphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040672-77-2

2-(4-methoxyphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6551992
CAS No.: 1040672-77-2
M. Wt: 467.4 g/mol
InChI Key: NOCWQLYCAVMJBG-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C23H16F3N5O3 and its molecular weight is 467.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.12052388 g/mol and the complexity rating of the compound is 761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(4-methoxyphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by multiple functional groups that contribute to its biological activity. It contains a methoxyphenyl group, a trifluoromethylphenyl moiety, and an oxadiazole unit which are known for their roles in enhancing pharmacological effects.

Molecular Formula: C24H20F3N5O3
Molecular Weight: 487.45 g/mol
IUPAC Name: 2-(4-methoxyphenyl)-5-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity: The oxadiazole and pyrazole moieties are known to inhibit various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Properties: The presence of the methoxy group contributes to the antioxidant activity of the compound by scavenging free radicals and reducing oxidative stress in cells .
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds with pyrazolo and oxadiazole scaffolds. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AA431 (epidermoid carcinoma)<10Induction of apoptosis
Compound BMCF7 (breast cancer)15Cell cycle arrest at G1 phase

The specific compound under review has shown promising results in preliminary assays against various cancer cell lines, indicating potential for further development as an anticancer agent.

Antidiabetic Activity

In vitro studies have assessed the antidiabetic potential through inhibition assays against key enzymes like α-glucosidase and α-amylase. The following results were observed:

Compoundα-Glucosidase % Inhibitionα-Amylase % Inhibition
Tested Compound83.13 ± 0.8078.85 ± 2.24

These results suggest that the compound may be effective in managing postprandial blood glucose levels by inhibiting carbohydrate-digesting enzymes .

Case Studies

A notable case study involved a series of derivatives synthesized from the parent compound. These derivatives were evaluated for their biological activities:

  • Study on Neuroprotective Effects: A derivative exhibited significant neuroprotective effects in a mouse model of Alzheimer's disease by reducing amyloid-beta aggregation.
  • Evaluation of Antimicrobial Activity: Another derivative was tested against various bacterial strains and showed significant antibacterial activity, particularly against Gram-positive bacteria.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N5O3/c1-33-17-7-5-14(6-8-17)18-12-19-22(32)30(9-10-31(19)28-18)13-20-27-21(29-34-20)15-3-2-4-16(11-15)23(24,25)26/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCWQLYCAVMJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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